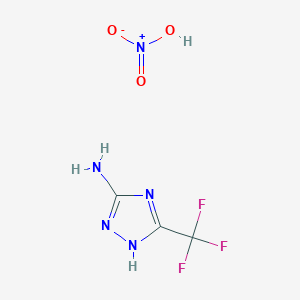

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate

Description

Properties

IUPAC Name |

nitric acid;5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3N4.HNO3/c4-3(5,6)1-8-2(7)10-9-1;2-1(3)4/h(H3,7,8,9,10);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIHAASYEQAWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(F)(F)F.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Aminoguanidine Bicarbonate with Trifluoroacetic Acid

This method, described in PMC6384988, involves a straightforward cyclocondensation reaction:

Procedure :

-

Reagents : Aminoguanidine bicarbonate (1.0 equiv) and trifluoroacetic acid (1.2 equiv).

-

Conditions : The mixture is heated at 80–90°C for 4–6 hours under reflux.

-

Workup : The reaction mixture is concentrated via rotary evaporation, and the residue is purified by recrystallization from ethanol/water.

Yield : 93.7% (white solid).

Characterization :

-

¹H NMR (DMSO-d₆): δ 12.69 (s, 1H, NH), 6.40 (s, 2H, NH₂).

-

¹³C NMR : δ 158.03, 150.23 (q, ²JC–F = 37.2 Hz), 119.88 (q, ¹JC–F = 268.8 Hz).

Mechanistic Insight : The reaction proceeds via cyclization, where trifluoroacetic acid contributes the CF₃ group, and aminoguanidine provides the triazole backbone and amine functionality.

[3 + 2] Cycloaddition of Nitrile Imines with CF₃CN

Reported in Molecules 27(19), 6568, this approach utilizes nitrile imines generated in situ from hydrazonyl chlorides:

Procedure :

-

Reagents : Hydrazonyl chloride (1.5 equiv), trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv), and NEt₃ (3.0 equiv).

-

Conditions : Reaction in CH₂Cl₂ at room temperature for 12 hours.

-

Workup : Column chromatography (petroleum ether/CH₂Cl₂) yields the triazole product.

Yield : 56% (gram-scale).

Scope : Tolerates alkyl and aryl substituents but requires optimization for introducing the amine group at position 3.

Formation of the Nitrate Salt

The free base (TFAT) is converted to its nitrate salt through protonation with nitric acid:

Procedure :

-

Reagents : TFAT (1.0 equiv) dissolved in anhydrous ethanol.

-

Conditions : Dropwise addition of concentrated HNO₃ (1.1 equiv) at 0°C.

-

Workup : Precipitation occurs immediately; the solid is filtered, washed with cold ethanol, and dried under vacuum.

Characterization :

Alternative Synthetic Routes

Acid-Switchable Synthesis from CF₃-Ynones

As detailed in PMC9735682, CF₃-ynones react with sodium azide under acid catalysis to form 4-trifluoroacetyltriazoles. While this method primarily yields triazoles with acetyl groups, modifications could introduce amine functionalities via subsequent reductions or substitutions.

Comparative Analysis of Methods

Applications and Research Findings

-

Energetic Materials : TFAT derivatives exhibit high thermal stability (Tₚ = 300°C) and density (1.88 g/cm³), making them candidates for heat-resistant explosives.

-

Pharmaceutical Intermediates : The nitrate salt’s solubility enhances bioavailability, potentially serving as a precursor in GlyT1 inhibitor synthesis .

Chemical Reactions Analysis

Chemical Reactions of 5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine Nitrate

While specific reactions of the nitrate form are not well-documented, related compounds like 3-amino-5-trifluoromethyl-1,2,4-triazole have been used in various chemical transformations:

-

Diazotization and Coupling : This compound can undergo diazotization followed by coupling with active methylene reagents to form triazolo[5,1-c]triazine derivatives .

-

Reaction with Acrylonitrile Derivatives : It reacts with acrylonitrile derivatives and 1,3-dicarbonyl compounds to form poly-substituted triazolo[1,5-a]pyrimidine derivatives .

Future Research Directions

Future studies should focus on:

-

Synthesis Optimization : Improving the synthesis efficiency and yield of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate .

-

Chemical Reactivity : Exploring its reactivity with various chemical reagents to expand its application scope.

-

Biological Evaluation : Assessing its biological activities to identify potential therapeutic uses.

Given the current state of research, there is a need for more detailed studies on the specific chemical reactions and applications of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate .

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Agents :

- Triazole derivatives are known for their antifungal properties. Research indicates that compounds like 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine exhibit activity against various fungal strains. A study demonstrated its efficacy in inhibiting the growth of Candida species by disrupting ergosterol synthesis, a crucial component of fungal cell membranes .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Agricultural Applications

- Fungicides :

-

Herbicides :

- Research is ongoing into the herbicidal properties of triazole derivatives. The unique structure of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine allows it to target specific biochemical pathways in plants, potentially leading to the development of selective herbicides that minimize damage to crops while effectively controlling weeds .

Case Studies

- Antifungal Efficacy :

- Field Trials for Fungicide Use :

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to its target, increasing its potency and efficacy. The compound may act by inhibiting specific enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS: 383130-99-2)

- Molecular Formula : C₈H₇BrN₄

- Molecular Weight : 239.08 g/mol

- No decomposition or biological activity data are reported, but its structural complexity suggests utility in targeted drug design .

5-Phenyl-1H-1,2,4-triazol-3-amine (CAS: 4922-98-9)

- Molecular Formula : C₈H₈N₄

- Molecular Weight : 160.18 g/mol

- Applications : Used as a precursor in anticancer agent synthesis (e.g., derivatives like N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine). Its phenyl group increases lipophilicity, which may enhance membrane permeability .

5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine (CAS: 20586-97-4)

- Molecular Formula : C₁₂H₁₇N₄

- Key Features: The bulky tert-butyl group improves thermal stability and steric hindrance, making it suitable for high-temperature applications or as a ligand in catalysis. No decomposition data are available .

Nitrate Salts and Ionic Derivatives

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate (CAS: 89489-24-7)

- Molecular Formula : C₆H₁₂N₁₀O₆

- Molecular Weight : 320.22 g/mol

- Structure: Contains two triazolamine units linked by an ethane bridge, with nitrate counterions.

Functional Group Modifications

5-Amino-1H-1,2,4-triazol-3-thio-2'-propanoate Ethyl Ester Schiff Bases

- Key Features: Thioether and Schiff base functionalities introduce sites for metal coordination and redox activity.

3-(Ethylsulfonyl)-pyridine Derivatives with Triazolamine Substituents

- Example : 2-(3-(2,6-Difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-yl)-3-(ethylsulfonyl)-6-(pyrrolidin-1-yl)pyridine (Compound 9c)

- Applications : Demonstrated 80% lethality against Mythimna separata (corn earworm) at 100 mg/L, indicating potent insecticidal activity. The sulfonyl group enhances electrophilicity, improving target binding .

Piperazinyl and Piperidine Derivatives

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS: 89292-91-1)

- Molecular Formula : C₇H₁₄N₆

- Key Features : The piperazinyl group introduces basicity and water solubility, advantageous for pharmacokinetics in drug candidates. Purity exceeds 95%, though biological data are absent .

5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine (CAS: 118630-21-0)

- Molecular Formula : C₁₂H₁₅FN₆

Comparative Analysis of Key Properties

Discussion

- Thermal Stability: Nitro- and trinitromethyl-substituted triazoles (TNNT, BTNAT) exhibit higher decomposition temperatures (135–146°C) compared to non-nitrated analogs, making them suitable for energetic materials .

- Biological Activity : Sulfonylpyridine-triazolamine hybrids show promising insecticidal activity, while phenyl-substituted derivatives are leveraged in anticancer research .

- Solubility and Pharmacokinetics : Piperazinyl and fluorophenyl groups enhance water solubility and blood-brain barrier penetration, critical for CNS-targeting drugs .

Biological Activity

5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate (CAS No. 1224167-88-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is CHFNO with a molecular weight of 215.092 g/mol. This compound belongs to the triazole class, which is known for a diverse range of biological activities including antimicrobial, antifungal, and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 215.092 g/mol |

| IUPAC Name | Nitric acid; 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |

| CAS Number | 1224167-88-7 |

| InChI Key | MUIHAASYEQAWLP-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate enhances its interaction with biological targets.

-

Antibacterial Properties :

- Compounds with triazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentrations (MICs) ranging from 0.7 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups like trifluoromethyl significantly enhance antibacterial activity .

- Antifungal Activity :

- Anticancer Potential :

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate | Staphylococcus aureus | 12 | |

| Escherichia coli | 20 | ||

| Candida albicans | 15 |

The biological activity of triazoles is often attributed to their ability to inhibit enzymes involved in the biosynthesis of nucleic acids and cell wall components in pathogens. For example, the inhibition of cytochrome P450 enzymes in fungi leads to disrupted ergosterol synthesis, which is critical for fungal cell membrane integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate, and how do inorganic acids influence crystallization?

- Methodology : The compound can be synthesized via condensation reactions involving trifluoromethyl-substituted triazole precursors and nitric acid. Evidence from analogous triazolium nitrate hybrids (e.g., bis(5-amino-3-carboxy-1H-1,2,4-triazol-4-ium) dihydrogenphosphate nitrate) indicates that nitric acid promotes the formation of hydrogen-bonded networks with nitrate anions . Key steps include:

- Controlled acidification to avoid over-protonation.

- Slow evaporation for single-crystal growth.

- Use of polar solvents (e.g., ethanol/water mixtures) to stabilize ionic interactions.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the structure of this compound, and which software tools are essential for refinement?

- Methodology : SC-XRD requires high-quality crystals (0.2–0.5 mm³) and low-temperature data collection (e.g., 100 K) to minimize thermal motion. Use:

- SHELX suite (SHELXL for refinement, SHELXS for structure solution) to handle twinning or disorder .

- WinGX or ORTEP-3 for graphical representation of hydrogen-bonding networks and thermal ellipsoids .

Advanced Research Questions

Q. How does annular tautomerism in the triazole ring affect the electronic properties of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate?

- Methodology : Compare experimental (SC-XRD, IR spectroscopy) and computational (DFT) data to identify dominant tautomers. For example:

- SC-XRD : Detect tautomeric forms via positional disorder or split sites in the electron density map .

- DFT : Calculate energy differences between tautomers (e.g., 3-amino vs. 5-amino configurations) using Gaussian or ORCA software.

Q. What role do hydrogen-bonding networks play in the thermal stability of this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres.

- SC-XRD : Map hydrogen bonds (e.g., N–H⋯O(nitrate)) and quantify their contributions to lattice energy using Mercury software .

Q. How can computational methods predict the reactivity of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate in nucleophilic substitution reactions?

- Methodology :

- Molecular electrostatic potential (MEP) maps : Identify electrophilic sites (e.g., C–F bonds) using Gaussian 16 .

- Natural bond orbital (NBO) analysis : Quantify charge distribution at the triazole ring and nitrate counterion.

- Application : The CF₃ group reduces electron density at C5, making it less susceptible to nucleophilic attack compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrogen-bonding patterns for triazolium nitrates: How to reconcile structural variations?

- Analysis : Structural studies of analogous compounds (e.g., Berrah et al., 2012 vs. Dolzhenko et al., 2009) show divergent hydrogen-bonding motifs due to anion size and solvent effects .

- Resolution :

- Compare unit cell parameters (e.g., Z′ values) to assess polymorphism.

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Safety and Handling

Q. What are the key hazards associated with 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate, and how should researchers mitigate risks?

- Guidelines :

- Reactivity : Nitrate salts are oxidizers; avoid contact with reducing agents (e.g., organics, metals) .

- Storage : Keep in desiccated, cool environments (<4°C) to prevent hygroscopic degradation.

- Waste disposal : Neutralize with aqueous bicarbonate before transferring to hazardous waste facilities .

Comparative Analysis

Q. How does the bioactivity of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine nitrate compare to non-fluorinated triazole derivatives?

- Methodology :

- Enzyme inhibition assays : Test against urease or cytochrome P450 isoforms.

- DFT : Calculate Fukui indices to predict sites for metabolic oxidation .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.